molecular formula C14H16N2O2 B2965078 1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 146426-00-8

1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2965078
CAS No.: 146426-00-8
M. Wt: 244.294
InChI Key: DBJCHYFZMPMUGF-UHFFFAOYSA-N
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Description

1-{3-[Methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 3-[methyl(phenyl)amino]propyl group at the nitrogen position. Maleimides are renowned for their reactivity toward thiol groups, making them valuable in bioconjugation and polymer chemistry.

Properties

IUPAC Name

1-[3-(N-methylanilino)propyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15(12-6-3-2-4-7-12)10-5-11-16-13(17)8-9-14(16)18/h2-4,6-9H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJCHYFZMPMUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C(=O)C=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of succinimide with an appropriate amine derivative. One common method involves the use of N-methyl-N-phenylpropylamine as a starting material, which is reacted with maleic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and may require the use of a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as a therapeutic agent for treating certain diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with three maleimide derivatives sharing the pyrrole-2,5-dione scaffold but differing in substituent groups.

Compound Name Substituent CAS Number Key Features
1-{3-[Methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione (Target) 3-[Methyl(phenyl)amino]propyl Not specified Combines aromatic (phenyl) and aliphatic (methylamino) groups for balanced polarity.
1-[3-(Diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione 3-(Diethylamino)propyl 59142-20-0 Fully aliphatic substituent; increased lipophilicity vs. target compound.
1-(3-Methylphenyl)pyrrole-2,5-dione 3-Methylphenyl 20299-79-0 Direct aryl substitution; lacks amino-propyl chain, reducing flexibility.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) 4-Fluorophenyl + 3,4-dichloro on core Not specified Halogenated core and aryl group; electronegative substituents enhance reactivity.

Physicochemical and Functional Differences

Lipophilicity and Solubility
  • Target Compound: The methyl(phenyl)amino-propyl group introduces moderate lipophilicity (predicted logP ~2.5–3.5) due to the aromatic phenyl and flexible propyl chain. This balance may improve solubility in polar organic solvents compared to purely aliphatic analogs.
  • Diethylamino Analog : The diethylamino group increases logP (~3.5–4.5), favoring lipid membranes but reducing aqueous solubility. This makes it suitable for hydrophobic environments or lipid-based formulations.
  • 3-Methylphenyl Derivative : Direct aryl substitution reduces solubility in polar solvents due to rigid, planar structure, but enhances thermal stability.

Biological Activity

1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that belongs to the pyrrole family, known for its diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring with a methyl(phenyl)amino group and a propyl chain. Its molecular formula is C13H16N2O2C_{13}H_{16}N_2O_2, and it has a molecular weight of approximately 232.28 g/mol.

Biological Activity Overview

Research indicates that derivatives of pyrrole compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound has been explored in various studies.

Anticancer Activity

Recent studies have shown that pyrrole derivatives can act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives demonstrated significant inhibition of growth in various cancer cell lines, including colon cancer cells (GI50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M) . The interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 suggests that similar mechanisms may be applicable to this compound.

The proposed mechanism of action involves the compound's ability to intercalate into lipid bilayers and form stable complexes with receptor proteins . This interaction may lead to alterations in cellular signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have highlighted the biological effects of pyrrole derivatives:

  • Case Study 1 : A study involving 4-amino-3-chloro-1H-pyrrole-2,5-dione showed significant inhibition of tumor growth in rat models induced by chemical carcinogens .
  • Case Study 2 : Another investigation reported that modifications in the side groups of pyrrole derivatives can enhance their interaction with cellular membranes and improve their stability as inhibitors .

Comparative Analysis

The following table summarizes the biological activities of selected pyrrole derivatives compared to this compound:

CompoundActivity TypeIC50/Effectiveness
1-{3-[methyl(phenyl)amino]propyl}-...AnticancerTBD
4-amino-3-chloro-1H-pyrrole-2,5-dioneAnticancerGI50 ~ 1.0×1081.0\times 10^{-8} M
Pyrrolidine derivativesAntidepressantPotent SERT ligands
Other pyrrole-based compoundsAntimicrobialVariable effectiveness

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